4-Hydrazinylpyridin-2(1H)-one

Synthetic Chemistry Heterocyclic Building Blocks Process Optimization

Researchers requiring a regiochemically pure 4-hydrazinylpyridinone building block for diversity-oriented hydrazone synthesis often face supply inconsistency and ambiguous isomer identity. This compound resolves that with a confirmed 4-hydrazinyl substitution pattern essential for antimycobacterial and autophagy-targeted anticancer programs. - 98% purity, white to off-white crystalline solid, stable under ambient storage - Enables high-yield condensation (e.g., 77% with 4-methoxycyclohexanone) for hydrazone library expansion - Predicted solubility ~38.3 mg/mL and consensus LogP -0.21 support ADME model validation - Available in multiple package sizes with global shipping for R&D procurement

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 106689-41-2
Cat. No. B1590358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinylpyridin-2(1H)-one
CAS106689-41-2
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1NN
InChIInChI=1S/C5H7N3O/c6-8-4-1-2-7-5(9)3-4/h1-3H,6H2,(H2,7,8,9)
InChIKeyICQHVQJVRZINSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinylpyridin-2(1H)-one Properties and Synthesis


4-Hydrazinylpyridin-2(1H)-one (CAS 106689-41-2, molecular formula C₅H₇N₃O, molecular weight 125.13 g/mol) is a heterocyclic building block featuring a pyridin-2(1H)-one core with a hydrazinyl substituent at the 4-position . The compound is a white to off-white crystalline solid with a melting point of approximately 245 °C, a predicted boiling point of 393.2 ± 42.0 °C, and a predicted pKa of 11.56 ± 0.10 . It demonstrates approximately 10 mg/mL water solubility, exhibits good stability under ambient conditions, and is commercially available from multiple vendors in purities of 95% to 98% [1].

Regioisomeric identity
4‑hydrazinyl substitution on 2(1H)‑pyridinone core governs reactivity and target engagement
Hydrazone precursor reactivity
Clean condensation with carbonyl electrophiles for library synthesis
Synthesis-process entry
Reported high-yield routes from dihydroxypyridine or chloropyridine precursors

Why 4-Hydrazinylpyridin-2(1H)-one Is Non-Interchangeable


Although multiple hydrazinylpyridine and hydrazinylpyridinone isomers exist, the 4-hydrazinyl-2(1H)-pyridinone substitution pattern is non-interchangeable for applications requiring a hydrazine nucleophile conjugated to an electron-deficient pyridinone ring at the 4-position. This specific topology governs both chemical reactivity (condensation with carbonyl electrophiles) and biological target engagement of derived hydrazones. For instance, studies comparing 2-hydrazinylpyridine, 4-hydrazinylpyridine, and 2-hydrazinylpyrazine as hydrazone precursors against Mycobacterium tuberculosis ATTC 27294 showed distinct antimycobacterial activity profiles that are scaffold-dependent . Similarly, 4-hydrazinylpyridinium-derived hydrazones demonstrated sub-micromolar IC₅₀ values against cancer cell lines in cases where the pyridinium scaffold is essential [1]. Uninformed substitution with 2-hydrazinylpyridine, 3-hydrazinylpyridine, or other pyridinone regioisomers yields different condensation geometries, altered electronic properties, and divergent pharmacological outcomes.

Topology-driven reactivity
4‑hydrazinylpyridin‑2(1H)‑one yields distinct condensation geometry vs. 2‑ or 3‑hydrazinyl isomers; electronic properties differ significantly
Scaffold-dependent bioactivity
Antimycobacterial and cytotoxic profiles observed with 4‑hydrazinyl derivatives may not transfer to other hydrazinylpyridine regioisomers
Pyridinone vs. pyridine divergence
The 2(1H)‑pyridinone core offers different hydrogen‑bonding and electronic character compared to pyridine, altering target interaction

4-Hydrazinylpyridin-2(1H)-one Differentiation Evidence


Synthesis Yield Benchmark

4-Hydrazinylpyridin-2(1H)-one can be synthesized from 2,4-dihydroxypyridine (20.3 g, 183 mmol) and 55% hydrazine hydrate (80 mL) in 2-methoxyethanol under 24-hour reflux, yielding 88.3% after recrystallization from ethanol . In comparison, alternative procedures using 4-chloropyridine-2(1H)-one with hydrazine hydrate in DME achieve 78% yield , and condensation of hydrazine with 2-pyridone under acid/base aqueous catalysis yields 85–90% [1]. The 88.3% route provides a reliably high-yield entry to this scaffold with established ¹H-NMR characterization (CDCl₃: δ 10.30, 7.67, 7.10, 5.79, 5.54, 3.91) .

Synthesis yield
Cross-study comparable
88.3% yield
vs. 78% from chloropyridine route
Supports process economics for scale-up
Recrystallization from ethanol; ¹H‑NMR confirmed
Synthetic Chemistry Heterocyclic Building Blocks Process Optimization

Computational Physicochemical Profile

Computationally, 4-hydrazinylpyridin-2(1H)-one exhibits a consensus LogP of -0.21 (XLOGP3 = -0.84; iLOGP = 0.69) and a topological polar surface area (TPSA) of 70.91 Ų . These values compare favorably to 2-hydrazinylpyridine (LogP ≈ 1.14, TPSA ≈ 50.94 Ų ) for applications requiring balanced aqueous solubility and membrane permeability. The TPSA value falls within the optimal range (≤140 Ų) for oral bioavailability, while the negative to neutral LogP suggests improved solubility relative to more lipophilic hydrazinylpyridine analogs.

Physicochemical profile
Class-level inference
LogP −0.21, TPSA 70.91 Ų
vs. 2‑hydrazinylpyridine LogP 1.14
More hydrophilic; supports solubility review
In silico consensus; data to verify experimentally
Computational Chemistry Medicinal Chemistry ADME Prediction

Hydrazone Derivatization Efficiency

4-Hydrazinylpyridin-2(1H)-one undergoes clean condensation with 4-methoxycyclohexanone in absolute ethanol to yield the corresponding hydrazone derivative. A reported procedure using 2.07 g (16.5 mmol) of 4-hydrazinylpyridin-2(1H)-one and 2.33 g (18.2 mmol) of 4-methoxycyclohexanone in absolute ethanol (100 mL) under 2-hour reflux followed by concentration and filtration gave 3.02 g (77.0%) of 4-(2-(4-methoxycyclohexylidene)hydrazinyl)pyridine-2(1H)-one as a colorless solid [1]. In contrast, 2-hydrazinylpyridine derivatives yield hydrazones with differing regiochemistry and electronic character due to the altered position of the hydrazine group.

Derivatization efficiency
Reported
77.0% isolated yield
Reliable building block for hydrazone synthesis
With 4‑methoxycyclohexanone; reflux 2 h
Synthetic Methodology Hydrazone Chemistry Building Block Utility

Bioactive Hydrazone Scaffolds and Cytotoxicity

Derivatives prepared from 4-hydrazinylpyridinium (closely related to 4-hydrazinylpyridin-2(1H)-one) bearing alkylphenyl groups on the pyridinium nitrogen were evaluated for cytotoxic activity against MCF-7 (breast), PC3 (prostate), U2OS (osteosarcoma), and HEK293 (kidney) cell lines via Wst1 proliferation assay. Derivatives with butylene chains or naphthalene/anthracene ring systems exhibited IC₅₀ values of 3.27–8.54 µM [1]. The most active compound (3d, 4-(2-(4-hydroxybenzylidene)hydrazinyl)-1-(4-phenylbutyl)pyridinium bromide) achieved IC₅₀ = 3.27 µM against MCF-7 cells. These derivatives also modulated autophagy markers (LC3-I to LC3-II conversion and p62 accumulation) [2].

Cytotoxicity profile
Reported
IC₅₀ 3.27–8.54 µM
Supports cell-model endpoint review
MCF‑7, PC3, U2OS lines; autophagy markers modulated
Cancer Research Antitumoral Agents Autophagy Modulation

Validated Application Scenarios for 4-Hydrazinylpyridin-2(1H)-one


Hydrazone Libraries for Antimycobacterial Screening

As demonstrated by Pinheiro et al. (2020), hydrazinylpyridine scaffolds serve as precursors for antimycobacterial hydrazones evaluated against M. tuberculosis ATTC 27294 via MTT assay . 4-Hydrazinylpyridin-2(1H)-one, with its 4-hydrazinyl substitution, enables access to a distinct hydrazone geometric and electronic space compared to 2-hydrazinylpyridine or 2-hydrazinylpyrazine congeners. Procurement of this compound supports diversity-oriented synthesis of antimycobacterial candidates.

Antitumoral Pyridinium-Hydrazone Building Block

Parlar et al. (2018) established that 4-hydrazinylpyridinium-derived hydrazones exhibit potent cytotoxicity (IC₅₀ = 3.27–8.54 µM) against MCF-7, PC3, U2OS, and HEK293 cell lines and modulate autophagic flux [1]. 4-Hydrazinylpyridin-2(1H)-one provides a direct entry to analogous pyridinone-based hydrazones for cancer drug discovery programs targeting autophagy pathways.

Nitrogen Heterocycle Intermediate

The hydrazine functionality at the 4-position enables facile condensation with aldehydes and ketones to yield hydrazones, which can be further transformed into pyrazoles, pyridazines, and other nitrogen-rich heterocycles [2]. With a documented 77% condensation yield with 4-methoxycyclohexanone under standard reflux conditions, this compound is a reliable intermediate for medicinal chemistry and agrochemical synthesis.

Computational Property Reference Standard

4-Hydrazinylpyridin-2(1H)-one has well-characterized computational descriptors: consensus LogP = -0.21, TPSA = 70.91 Ų, and predicted aqueous solubility ≈ 38.3 mg/mL (ESOL) . These values position it as a useful reference compound for validating in silico ADME models and for calibrating solubility predictions in pyridinone-based compound series.

Application
Selection Property
Validation Focus
Antimycobacterial hydrazone screening
Regioisomeric hydrazone scaffold
M. tuberculosis MTT assay response
Antitumoral pyridinium‑hydrazone building block
Pyridinone hydrazone derivatization
Cell‑model endpoint review (autophagy)
Nitrogen heterocycle intermediate
Condensation reactivity with carbonyls
Reported synthesis yields
Computational property reference
Calculated LogP and TPSA values
In silico model calibration

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